α4β2 nAChR Binding Affinity Comparison
3-Methyl-2-(pyrrolidin-3-yloxy)pyridine demonstrates substantially higher binding affinity for the α4β2 nAChR subtype (Ki = 4.40 nM) compared to both the clinically evaluated partial agonist ABT-089 (Ki = 16 nM) and the endogenous agonist (-)-nicotine (Ki = 11.1 nM) [1][2]. This represents a 3.6-fold improvement in affinity over ABT-089 and a 2.5-fold improvement over nicotine under comparable radioligand displacement conditions using [³H]-cytisine in rat brain membranes [1][2].
| Evidence Dimension | Binding affinity (Ki) for α4β2 nAChR |
|---|---|
| Target Compound Data | Ki = 4.40 nM |
| Comparator Or Baseline | ABT-089: Ki = 16 nM; (-)-Nicotine: Ki = 11.1 nM |
| Quantified Difference | 4.40 nM vs. 16 nM (3.6-fold higher affinity) and vs. 11.1 nM (2.5-fold higher affinity) |
| Conditions | [³H]-cytisine displacement, rat brain membranes |
Why This Matters
Higher α4β2 binding affinity enables lower working concentrations in vitro, reducing potential off-target effects and improving signal-to-noise ratios in functional assays.
- [1] BindingDB. (2019). BDBM50081483: Ki = 4.40 nM for α4β2 nAChR (rat). BindingDB PrimarySearch_ki. View Source
- [2] Lin, N.-H., et al. (1997). ABT-089 [2-Methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A Potent and Selective Cholinergic Channel Modulator with Neuroprotective Properties. Journal of Pharmacology and Experimental Therapeutics, 283(2), 779-788. View Source
